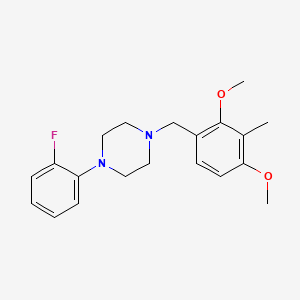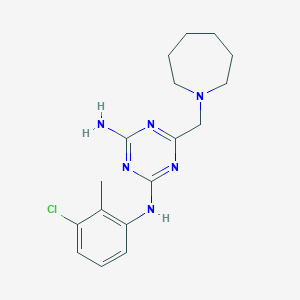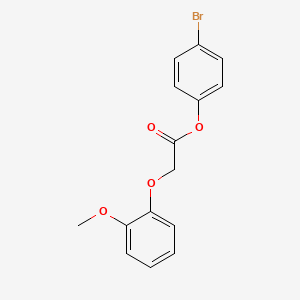![molecular formula C16H13N3O2S B5692166 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. Therefore, MLN8054 has been studied extensively for its potential use as an anticancer drug.
Mechanism of Action
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide targets the Aurora A kinase, which is involved in cell division. Specifically, Aurora A kinase is required for the proper formation of the mitotic spindle, which is necessary for the separation of chromosomes during cell division. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits the activity of Aurora A kinase, leading to defects in spindle formation and ultimately cell death.
Biochemical and Physiological Effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to inhibit tumor growth and metastasis in animal models of cancer. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to have some toxic effects on normal cells, particularly in the bone marrow and gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is its specificity for Aurora A kinase, which makes it a valuable tool for studying the role of this kinase in cell division and cancer. However, the toxic effects of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on normal cells can make it difficult to use in certain experiments. In addition, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. In addition, there is interest in combining N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide with other anticancer drugs to enhance their effectiveness. Finally, there is interest in exploring the use of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in combination with immunotherapy, which has shown promise in treating certain types of cancer.
Synthesis Methods
The synthesis of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-methyl-2-pyridinylamine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 1-benzofuran-2-carboxylic acid to form N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits the growth of various types of cancer cells, including breast, ovarian, and prostate cancer cells. In addition, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-6-7-17-14(8-10)18-16(22)19-15(20)13-9-11-4-2-3-5-12(11)21-13/h2-9H,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDYZHDVRQHCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5692099.png)
![1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5692117.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)

![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)